1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core ring system.
Substitution Reactions: The 2,5-dimethoxyphenyl and 2-fluoro-4-methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like hydrogen peroxide or organic peroxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.
Materials Science: The unique electronic properties of this compound make it suitable for use in the development of new materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be compared with other similar compounds, such as:
1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-one: This compound has a carbonyl group instead of the imidazo ring, which can significantly alter its chemical properties.
Properties
Molecular Formula |
C21H24FN2O4S+ |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H24FN2O4S/c1-26-14-5-7-16(17(22)11-14)21(25)13-23(20-24(21)9-4-10-29-20)18-12-15(27-2)6-8-19(18)28-3/h5-8,11-12,25H,4,9-10,13H2,1-3H3/q+1 |
InChI Key |
SNXZWCPMJJQPDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O |
Origin of Product |
United States |
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